

# Paxalisib for Pediatric Brain Tumors: A Technical Review of Preclinical Data

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Paxalisib |           |
| Cat. No.:            | B607614   | Get Quote |

#### Introduction

Paxalisib (formerly GDC-0084) is an investigational, brain-penetrant, small-molecule inhibitor of the phosphoinositide 3-kinase (PI3K) and mechanistic target of rapamycin (mTOR) pathways.[1][2][3] The PI3K/Akt/mTOR signaling cascade is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a frequent oncogenic driver in a multitude of cancers, including over 85% of glioblastomas.[4][5] In pediatric brain tumors, particularly aggressive subtypes like Atypical Teratoid/Rhabdoid Tumors (AT/RT) and Diffuse Midline Gliomas (DMG), including Diffuse Intrinsic Pontine Glioma (DIPG), this pathway is often constitutively active, making it a prime therapeutic target.[4][6][7]

**Paxalisib**'s defining characteristic is its ability to effectively cross the blood-brain barrier, a significant hurdle that limits the efficacy of many systemic cancer therapies in treating central nervous system malignancies.[2][5][8] This attribute makes it a promising agent for these difficult-to-treat childhood cancers. This document provides a detailed overview of the core preclinical data for **paxalisib** in pediatric brain tumor models, focusing on quantitative outcomes, experimental methodologies, and the underlying molecular pathways.

## Mechanism of Action: PI3K/Akt/mTOR Inhibition

**Paxalisib** functions by specifically inhibiting class I PI3K, which in turn prevents the activation of the downstream PI3K/AKT/mTOR signaling pathway.[3] This inhibition blocks the phosphorylation of Akt and subsequent activation of mTOR, leading to a reduction in tumor cell growth and survival.[2][8] The U.S. Food and Drug Administration (FDA) has recognized its



potential by granting Rare Pediatric Disease Designation (RPDD) and Orphan Drug Designation for both DIPG and AT/RT.[1][9][10][11]





Click to download full resolution via product page

**Caption: Paxalisib** inhibits the PI3K/Akt/mTOR signaling pathway.

# Preclinical Efficacy in Atypical Teratoid/Rhabdoid Tumors (AT/RT)

AT/RTs are among the most common and aggressive malignant brain tumors in infants, with limited effective treatment options.[6] Preclinical studies have demonstrated the potential of **paxalisib** as both a monotherapy and in combination regimens.

**Ouantitative Data: AT/RT Models** 

| Model Type              | Treatment                                      | Key Finding                                          | Statistical<br>Significance   | Reference |
|-------------------------|------------------------------------------------|------------------------------------------------------|-------------------------------|-----------|
| Orthotopic<br>Xenograft | Paxalisib<br>Monotherapy                       | Extended<br>median survival<br>from 40 to 54<br>days | p=0.001 (log-<br>rank test)   | [6]       |
| In Vitro                | Paxalisib +<br>Mirdametinib<br>(MEK Inhibitor) | Synergistic reduction in AT/RT growth and viability  | Bliss synergy<br>score: 16.77 | [6]       |

### **Experimental Protocols**

- Orthotopic Xenograft Model: Human AT/RT cells were surgically implanted into the brains of immunodeficient mice. Tumor growth was monitored, and mice were treated with paxalisib.
   Survival was the primary endpoint, with statistical analysis performed using the log-rank test.
   [6]
- RNA Sequencing (RNASeq): To understand mechanisms of resistance, RNA was extracted from tumor tissue after paxalisib treatment. Subsequent sequencing and KEGG pathway analysis identified the reflexive activation of the RAS-RAF-MEK-ERK (MAPK) pathway.[6]
- Western Blot Analysis: Protein lysates from treated cells were used to determine the levels of key proteins. This method confirmed that the combination of paxalisib and mirdametinib



induced high levels of apoptosis and cell senescence, as evidenced by changes in cPARP, pRB, P21, and P16 levels.[6]

# **Resistance Pathway and Combination Strategy**

RNASeq analysis revealed that inhibiting the PI3K pathway with **paxalisib** led to a compensatory activation of the MAPK pathway, a known parallel signaling cascade that also promotes cell growth and survival. This finding provided a strong rationale for dual inhibition.





Click to download full resolution via product page

**Caption:** Experimental workflow for **paxalisib** in AT/RT models.



The combination of **paxalisib** with the MEK inhibitor mirdametinib demonstrated significant synergy, effectively targeting both pathways to reduce AT/RT growth and viability.[6]

# Preclinical Efficacy in Diffuse Midline Glioma (DMG) / DIPG

DMG, including the brainstem-located DIPG, are universally fatal childhood malignancies with no effective approved therapies.[12] The PI3K pathway is a key dependency in these tumors. [4][7]

**Ouantitative Data: DIPG Models** 

| Model Type                     | Treatment          | Key Finding                                                                   | Reference    |
|--------------------------------|--------------------|-------------------------------------------------------------------------------|--------------|
| DIPG PDX Model<br>(SU-DIPG-VI) | Paxalisib + ONC201 | Synergistically<br>extended survival<br>from 73 to 100 days<br>(37% increase) | [12][13][14] |
| DIPG PDX Model<br>(SF8626)     | Paxalisib + ONC201 | Synergistically<br>extended survival<br>from 36 to 43 days<br>(19% increase)  | [12][13][14] |

## **Experimental Protocols**

- Patient-Derived Xenograft (PDX) Models: Two aggressive autopsy-derived DIPG models, SU-DIPG-VI and SF8626, were utilized. These models involve implanting patient tumor tissue into immunodeficient mice to create a system that more closely mimics human disease.[12]
- Pharmacological Studies: The brain-penetrant small molecule ONC201 was initially tested, but resistance was observed.[12]
- Proteomic and Genomic Analysis: Comprehensive analysis of the treated tumors revealed that mitochondrial disruption caused by ONC201 led to a redox-activated RAS-PI3K/AKT signaling, creating a dependency that could be exploited.[12] This finding provided the rationale for combining ONC201 with a PI3K/AKT inhibitor.



# **Combination Strategy in DIPG**

The preclinical work demonstrated that while ONC201 has activity in DIPG, it also induces a resistance mechanism through the PI3K/AKT pathway. The addition of **paxalisib** effectively counteracted this signaling, leading to synergistic survival benefits in highly aggressive DIPG models.[12][13] This preclinical evidence supported the initiation of a Phase II clinical trial (PNOC022) evaluating the combination of **paxalisib** and ONC201 in children with DMG.[13]





Click to download full resolution via product page

**Caption:** Logic for combining **paxalisib** with ONC201 in DIPG.



#### **Pediatric Pharmacokinetics**

A first-in-pediatrics Phase I study (NCT03696355) was conducted to establish the safety and maximum tolerated dose (MTD) of **paxalisib** in children with newly diagnosed DIPG or other DMGs.[15][16]

**Quantitative Pharmacokinetic Data** 

| Dose Level | AUC0-48h<br>(hr·ng/mL) | Mean Half-Life<br>(hr) | Finding                                          | Reference |
|------------|------------------------|------------------------|--------------------------------------------------|-----------|
| 27 mg/m²   | 3399 ± 1301            | 20.6 ± 9.1             | Established as<br>the pediatric<br>MTD           | [16]      |
| 35 mg/m²   | 4462 ± 2868            | 20.6 ± 9.1             | Exceeded MTD (Dose-limiting toxicities observed) | [16]      |

# **Experimental Protocol: Phase I Study**

- Study Design: A rolling-6 dose-escalation design was used to evaluate the safety and pharmacokinetic properties of once-daily oral paxalisib following focal radiotherapy.[16]
- Patient Population: Children with newly diagnosed DIPG and histone H3 K27M-mutant DMG.
   [16]
- Pharmacokinetic Analysis: Non-compartmental plasma PK analyses were performed on samples collected on days 1-3 of the first cycle (single-dose) and on day 28 (steady-state).
   [16]
- Key Outcome: The pediatric MTD was established at 27 mg/m², which is roughly 80% of the adult MTD. The safety profile was comparable to that observed in adults, with the most common grade 3 or 4 adverse events being rash, neutropenia, and hyperglycemia.[16]

### Conclusion



Preclinical data provide a robust rationale for the clinical investigation of **paxalisib** in pediatric brain tumors. In AT/RT models, **paxalisib** monotherapy extends survival, and combination with a MEK inhibitor synergistically overcomes a key resistance pathway.[6] In aggressive DIPG models, **paxalisib** synergizes with ONC201 to significantly prolong survival by counteracting a treatment-induced activation of the PI3K pathway.[12][13] Pharmacokinetic studies have successfully established a pediatric maximum tolerated dose, demonstrating a safety profile consistent with that in adults.[16] These foundational preclinical findings have paved the way for ongoing clinical trials that aim to translate this promising scientific evidence into meaningful therapeutic advances for children with these devastating diseases.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. kaziatherapeutics.com [kaziatherapeutics.com]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. paxalisib My Cancer Genome [mycancergenome.org]
- 4. academic.oup.com [academic.oup.com]
- 5. For Researchers | Kazia Therapeutics Limited [kaziatherapeutics.com]
- 6. ATRT-16. THE PI3K INHIBITOR PAXALISIB COMBINES SYNERGISTICALLY WITH THE MEK INHIBITOR MIRDAMETINIB TO TARGET ATYPICAL TERATOID/RHABDOID TUMORS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. What is Paxalisib used for? [synapse.patsnap.com]
- 9. targetedonc.com [targetedonc.com]
- 10. kaziatherapeutics.com [kaziatherapeutics.com]
- 11. Kazia stops paxalisib brain cancer trial early on promising data | BioWorld [bioworld.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Combination Therapy for the Treatment of Diffuse Midline Gliomas [clin.larvol.com]



- 14. Kazia Therapeutics presents 'positive data' on paxalisib in childhood brain cancers [smallcaps.com.au]
- 15. Study of GDC-0084 in Pediatric Patients With Newly Diagnosed Diffuse Intrinsic Pontine Glioma or Diffuse Midline Gliomas [clin.larvol.com]
- 16. CTNI-27. FIRST-IN-PEDIATRICS PHASE I STUDY OF GDC-0084 (PAXALISIB), A CNS-PENETRANT PI3K/mTOR INHIBITOR, IN NEWLY DIAGNOSED DIFFUSE INTRINSIC PONTINE GLIOMA (DIPG) OR OTHER DIFFUSE MIDLINE GLIOMA (DMG) - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Paxalisib for Pediatric Brain Tumors: A Technical Review of Preclinical Data]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607614#paxalisib-for-pediatric-brain-tumors-preclinical-data]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com